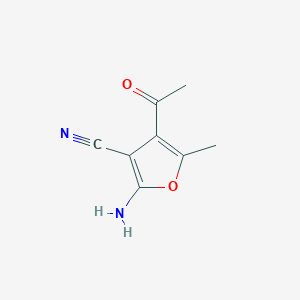

4-Acetyl-2-amino-5-methyl-3-furonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-2-amino-5-methylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-4(11)7-5(2)12-8(10)6(7)3-9/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPUBWAPTSHCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)N)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402917 | |

| Record name | 4-acetyl-2-amino-5-methyl-3-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108129-35-7 | |

| Record name | 4-acetyl-2-amino-5-methyl-3-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Proposed Synthesis of 4-Acetyl-2-amino-5-methyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a proposed synthetic route for 4-Acetyl-2-amino-5-methyl-3-furonitrile. To date, a specific, experimentally validated synthesis for this compound has not been identified in the reviewed scientific literature. The experimental protocol and associated data are therefore hypothetical and based on analogous chemical transformations.

Introduction

Substituted furans are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The target molecule, this compound, possesses a unique substitution pattern that makes it an attractive scaffold for further chemical exploration and potential pharmacological evaluation. This guide proposes a plausible and efficient synthesis of this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a base-catalyzed condensation reaction between 3-chloro-2,4-pentanedione, an α-haloketone, and malononitrile, a compound with an active methylene group. This type of reaction is a well-established method for the formation of highly substituted furan rings.

The reaction is expected to proceed via an initial nucleophilic attack of the malononitrile carbanion on the carbon bearing the chloro group, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic furan ring.

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on similar reactions for the synthesis of substituted furans. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

3-Chloro-2,4-pentanedione

-

Malononitrile

-

Sodium ethoxide (NaOEt) or another suitable base (e.g., triethylamine, DBU)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of malononitrile (1.0 equivalent) in anhydrous ethanol dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the malononitrile carbanion.

-

To this mixture, add a solution of 3-chloro-2,4-pentanedione (1.0 equivalent) in anhydrous ethanol dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

Data Presentation

The following table summarizes the theoretical quantitative data for the proposed synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Mass/Volume |

| 3-Chloro-2,4-pentanedione | C5H7ClO2 | 134.56 | 1.0 | (To be calculated based on desired scale) |

| Malononitrile | C3H2N2 | 66.06 | 1.0 | (To be calculated based on desired scale) |

| Sodium Ethoxide | C2H5NaO | 68.05 | 1.1 | (To be calculated based on desired scale) |

| This compound | C8H8N2O2 | 164.16 | - | Theoretical Yield |

Expected Product Characteristics (Hypothetical):

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: Not available.

-

Spectroscopic Data:

-

¹H NMR: Expect signals for the methyl protons of the acetyl group, the methyl group on the furan ring, and the amino protons.

-

¹³C NMR: Expect signals for the carbonyl carbon, the nitrile carbon, and the carbons of the furan ring and methyl groups.

-

IR Spectroscopy: Expect characteristic peaks for the amino group (N-H stretching), the nitrile group (C≡N stretching), and the carbonyl group (C=O stretching).

-

Mass Spectrometry: Expect a molecular ion peak corresponding to the molecular weight of the product.

-

Visualizations

Experimental Workflow

Caption: Proposed experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the furan synthesis.

An In-depth Technical Guide to the Predicted Chemical Properties and Synthesis of 4-Acetyl-2-amino-5-methyl-3-furonitrile

Disclaimer: The following technical guide details the predicted chemical properties and a proposed synthetic route for 4-Acetyl-2-amino-5-methyl-3-furonitrile. As of the date of this document, there is no publicly available experimental data for this specific compound in scientific literature or commercial catalogs. The information provided is based on the known properties and reactions of structurally similar molecules and is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and characterization of this novel compound.

Introduction

Substituted furans, particularly those bearing amino and cyano functionalities, are significant heterocyclic scaffolds in medicinal chemistry and materials science. The 2-amino-3-cyanofuran motif is a key pharmacophore found in a variety of biologically active molecules. The introduction of an acetyl group at the 4-position and a methyl group at the 5-position of this core structure, as in this compound, is anticipated to modulate its electronic and steric properties, potentially leading to novel pharmacological activities. This guide outlines a plausible synthetic pathway and predicts the key chemical properties of this target compound based on established chemical principles and data from analogous structures.

Predicted Physicochemical Properties

The chemical properties of this compound have been predicted based on the known data of structurally related compounds, such as other substituted aminofuronitriles and acetylfurans. These predicted values provide a useful starting point for the characterization of this compound upon its synthesis.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₈H₈N₂O₂ | Based on the chemical structure |

| Molecular Weight | 164.16 g/mol | Calculated from the molecular formula |

| Appearance | Pale yellow to white crystalline solid | Typical appearance of similar heterocyclic compounds |

| Melting Point | 180-200 °C | Based on melting points of similar 2-aminofuronitriles and related heterocycles |

| Boiling Point | > 300 °C (with decomposition) | High boiling points are expected for polar, crystalline compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol); sparingly soluble in nonpolar solvents; insoluble in water. | Based on the expected polarity of the molecule |

| pKa | ~14-16 (for the amino group) | In line with typical pKa values for aromatic amines |

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is a base-catalyzed condensation reaction between a 1,3-dicarbonyl compound and malononitrile. This approach is analogous to well-established methods for the synthesis of 2-amino-3-cyano-4H-pyrans and related heterocycles.[1][2]

The proposed starting materials are 2,4-pentanedione (acetylacetone) and malononitrile. Acetylacetone provides the acetyl and methyl groups at the desired positions on the resulting furan ring.

Proposed Experimental Protocol

Reaction: Condensation of 2,4-pentanedione with malononitrile.

Reagents and Solvents:

-

2,4-Pentanedione (1.0 equivalent)

-

Malononitrile (1.0 equivalent)

-

Base catalyst (e.g., piperidine, triethylamine, or sodium ethoxide; 0.1-0.2 equivalents)

-

Solvent (e.g., ethanol, isopropanol, or acetonitrile)

Procedure:

-

To a solution of 2,4-pentanedione (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within 2-4 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Properties

The following are predicted key signals in various spectroscopic analyses, which will be crucial for the structural confirmation of the synthesized compound.

-

¹H NMR:

-

Singlet for the methyl protons (C₅-CH₃) around δ 2.3-2.5 ppm.

-

Singlet for the acetyl methyl protons (CO-CH₃) around δ 2.4-2.6 ppm.

-

Broad singlet for the amino protons (NH₂) around δ 5.0-7.0 ppm, which is expected to be D₂O exchangeable.

-

-

¹³C NMR:

-

Signal for the nitrile carbon (C≡N) around δ 115-120 ppm.

-

Signals for the furan ring carbons.

-

Signal for the acetyl carbonyl carbon (C=O) around δ 190-200 ppm.

-

-

IR Spectroscopy:

-

Sharp, strong absorption for the nitrile group (C≡N) around 2200-2230 cm⁻¹.

-

Strong absorption for the acetyl carbonyl group (C=O) around 1650-1680 cm⁻¹.

-

N-H stretching vibrations for the amino group in the range of 3200-3500 cm⁻¹.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) corresponding to the calculated molecular weight.

-

Potential Biological Activity and Applications

While no biological data exists for this compound, the structural motifs present suggest several areas of potential interest for drug discovery and development. The 2-aminofuran core is a known privileged scaffold in medicinal chemistry. The presence of the acetyl and nitrile groups can provide sites for hydrogen bonding and other interactions with biological targets.

-

Anticancer Activity: Many substituted 2-aminofurans and related heterocycles have demonstrated cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: The electron-withdrawing nature of the acetyl and cyano groups may facilitate interactions with the active sites of various enzymes.

-

Scaffold for Further Derivatization: The amino group provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound represents a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Although experimental data is currently lacking, this technical guide provides a robust starting point for its synthesis and characterization based on well-established chemical principles. The proposed synthetic route is straightforward and utilizes readily available starting materials. The predicted physicochemical and spectroscopic properties will aid researchers in identifying and confirming the structure of this target molecule. Further investigation into the biological activities of this compound is warranted.

References

A Technical Guide to 2-Amino-5-acetyl-4-methylthiophene-3-carbonitrile: Synthesis, Properties, and Potential Applications

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This technical guide addresses the synthesis, properties, and potential applications of 2-Amino-5-acetyl-4-methylthiophene-3-carbonitrile . The initial request for information on "4-Acetyl-2-amino-5-methyl-3-furonitrile" did not yield specific results in the current body of scientific literature, suggesting it may be a novel or less-documented compound. The thiophene analog, however, is a well-characterized compound, often synthesized via the Gewald reaction, and is presented here as a relevant and informative alternative.

Introduction

Substituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Their versatile molecular scaffold allows for the development of a wide range of derivatives with diverse biological activities. This guide focuses on a specific, functionally substituted member of this family, 2-Amino-5-acetyl-4-methylthiophene-3-carbonitrile, providing a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of the broader biological significance of the 2-aminothiophene core.

Chemical and Physical Properties

The IUPAC name for the compound is 2-amino-5-acetyl-4-methylthiophene-3-carbonitrile .[3] Key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-amino-5-acetyl-4-methylthiophene-3-carbonitrile | [3] |

| Molecular Formula | C₈H₈N₂OS | [3] |

| Molecular Weight | 180.23 g/mol | [3] |

| CAS Number | 327066-20-6 | [4] |

Note: Further experimental data such as melting point, and detailed spectral analyses (NMR, IR) are often reported in specific research publications but can vary based on the experimental conditions and purity of the sample.

Synthesis via the Gewald Reaction

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[6][7]

The synthesis of a closely related analog, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, provides a representative protocol for the Gewald reaction.[8] A similar approach can be adapted for the synthesis of 2-amino-5-acetyl-4-methylthiophene-3-carbonitrile by substituting ethyl cyanoacetate with malononitrile.

Materials:

-

Acetylacetone

-

Malononitrile

-

Elemental Sulfur

-

Absolute Ethanol

-

Diethylamine (or another suitable base like triethylamine or morpholine)

Procedure:

-

A solution of acetylacetone (0.10 mol) and malononitrile (0.10 mol) is prepared in absolute ethanol.

-

This solution is added to a mixture of elemental sulfur (0.10 mol) and a catalytic amount of diethylamine in absolute ethanol at room temperature.

-

The reaction mixture is then heated to reflux for approximately 3 hours.

-

After cooling, the precipitated product is collected by filtration.

-

The crude product is washed with ethanol, dried, and can be further purified by recrystallization.

This protocol is generalized and may require optimization for specific substrates and desired yields.

The following diagram illustrates the key steps in the Gewald reaction for the synthesis of 2-aminothiophenes.

Biological Significance and Potential Applications

The 2-aminothiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[5] Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[2][9]

Established and potential therapeutic applications include:

-

Anticancer Agents: Certain derivatives have shown antiproliferative effects against various cancer cell lines.[1]

-

Antimicrobial Activity: The scaffold is found in compounds with antibacterial and antifungal properties.[10]

-

Anti-inflammatory Effects: Some 2-aminothiophenes exhibit anti-inflammatory properties.[2]

-

Kinase Inhibitors: The structure serves as a core for the development of specific kinase inhibitors, which are crucial in cancer therapy.[1]

-

Central Nervous System (CNS) Activity: Related compounds have been investigated for their potential in treating neurological disorders.[9]

The diverse biological profile of 2-aminothiophenes stems from their ability to interact with various biological targets, including enzymes and receptors.[2][11] The specific substitutions on the thiophene ring play a crucial role in determining the potency and selectivity of these interactions.

The diagram below illustrates the relationship between the core 2-aminothiophene structure and its diverse range of applications, highlighting its versatility as a pharmacophore.

Conclusion

2-Amino-5-acetyl-4-methylthiophene-3-carbonitrile, as a representative of the substituted 2-aminothiophene class, is a compound of significant synthetic and medicinal interest. Its straightforward synthesis via the Gewald reaction, coupled with the broad pharmacological potential of the 2-aminothiophene scaffold, makes it and its derivatives valuable targets for further research and development in the pharmaceutical and material science industries. The information presented in this guide provides a foundational understanding for researchers and professionals working in these fields.

References

- 1. 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | RUO [benchchem.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. scbt.com [scbt.com]

- 4. 5-ACETYL-2-AMINO-4-METHYL-THIOPHENE-3-CARBONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Biological Activity of 4-Acetyl-2-amino-5-methyl-3-furonitrile and Its Analogs

Disclaimer: Direct studies on the biological activity of 4-Acetyl-2-amino-5-methyl-3-furonitrile are not extensively available in current scientific literature. This guide provides an in-depth analysis based on structurally similar compounds and highlights its potential as a synthetic building block for creating novel therapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a furan core, a structure of significant interest in medicinal chemistry. While this specific molecule is not extensively characterized for its biological effects, its structural motifs—the 2-amino-3-cyano-furan scaffold—are present in a variety of compounds exhibiting a broad range of pharmacological activities. This document explores the potential biological activities of this compound by examining its structural analogs, particularly thiophene and pyran derivatives, and discusses its role as a valuable intermediate in the synthesis of more complex, biologically active molecules.

Structural Analogs and Their Reported Biological Activities

The biological potential of this compound can be inferred from the activities of its structural analogs. The 2-aminothiophene and 2-aminopyran scaffolds, which are closely related, are found in molecules with antimicrobial, anticancer, and anti-inflammatory properties.[1][2] These compounds often serve as key intermediates in the synthesis of diverse heterocyclic systems with significant pharmacological applications.[3]

For instance, 2-aminothiophene derivatives are recognized as important synthons for agrochemicals, dyes, and pharmaceuticals.[3] The structural motif is present in drugs and bioactive molecules with anxiolytic, anticonvulsant, and anticancer properties.[2] Similarly, 2-amino-4H-pyran derivatives have been investigated for their potential as inhibitors of smooth muscle cell proliferation and for their antibacterial activity.[4]

Table 1: Summary of Biological Activities of Structurally Related Heterocyclic Compounds

| Compound Class | Core Scaffold | Reported Biological Activities | Key Applications |

| 2-Aminothiophene Derivatives | Thiophene | Antimicrobial, Anticancer, Anti-inflammatory, Antiviral, Antitubercular | Intermediates in drug discovery and synthesis of agrochemicals and dyes.[1][2][3] |

| 2-Amino-4H-pyran Derivatives | Pyran | Antibacterial, Inhibition of cell proliferation | Synthesis of bioactive molecules and potential therapeutic agents.[4][5] |

| Thiazole Derivatives | Thiazole | Antioxidant, Antitumor, Antibacterial | Design of novel medicinal compounds.[6] |

| Thiazolo[4,5-b]pyridines | Thiazolopyridine | Antimicrobial (antibacterial and antifungal) | Development of new synthetic antimicrobial agents.[7] |

Potential as a Synthetic Intermediate

Given the known applications of its analogs, this compound is a promising building block for combinatorial chemistry and the development of new therapeutic agents. Its functional groups—the amino, cyano, and acetyl moieties—offer multiple reaction sites for further chemical modifications to generate a library of novel compounds for biological screening.

Below is a conceptual workflow for leveraging this compound in a drug discovery program.

Caption: Drug discovery workflow starting with this compound.

Experimental Protocols: A General Approach

While specific experimental protocols for this compound are not available, a general methodology for assessing the antimicrobial activity of novel synthetic compounds is provided below. This protocol is based on standard laboratory practices.

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Test Compound:

-

Dissolve the synthesized derivatives of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

-

Perform serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Preparation of Microbial Inoculum:

-

Culture the selected bacterial or fungal strains overnight.

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate.

-

-

Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted test compound.

-

Include positive controls (microbes in medium without the test compound) and negative controls (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

-

The workflow for such an experiment can be visualized as follows:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Although this compound is an understudied compound in terms of its direct biological activity, its structural features and the known pharmacological profiles of its analogs suggest significant potential. It represents a valuable starting point for the synthesis of novel heterocyclic compounds with a wide range of potential therapeutic applications, including antimicrobial and anticancer activities. Further research into the synthesis of derivatives and subsequent biological screening is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

- 1. 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | RUO [benchchem.com]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 4-Acetyl-2-amino-5-methyl-3-furonitrile: A Technical Guide

Introduction

4-Acetyl-2-amino-5-methyl-3-furonitrile is a polysubstituted furan derivative of interest in medicinal and materials chemistry due to the prevalence of the 2-amino-3-cyanofuran scaffold in various biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and further research. This guide outlines the predicted spectroscopic characteristics and provides a plausible synthetic route and general protocols for its characterization.

Predicted Spectroscopic Data

The chemical structure of this compound contains several key functional groups that will give rise to characteristic signals in various spectroscopic analyses: a furan ring, an amino group, a nitrile group, an acetyl group, and a methyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show distinct absorption bands corresponding to the various functional groups present in the molecule. The nitrile (C≡N) stretch is a particularly useful diagnostic peak.[1]

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Notes |

| Amino (-NH₂) | N-H Stretch | 3450 - 3300 (two bands) | Broad to medium intensity, characteristic of a primary amine. |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 | Sharp, medium to strong intensity. Conjugation with the furan ring may shift it to the lower end of the range.[1] |

| Acetyl (C=O) | C=O Stretch | 1680 - 1660 | Strong, sharp peak, position influenced by conjugation with the furan ring. |

| Furan Ring | C=C Stretch | 1600 - 1475 | Medium to weak intensity bands. |

| Furan Ring | C-O Stretch | 1260 - 1020 | Strong intensity. |

| Methyl (-CH₃) | C-H Stretch | 2960 - 2850 | Weak to medium intensity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

The proton NMR spectrum is predicted to show four distinct signals.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -NH₂ | 4.5 - 6.0 | Singlet (broad) | 2H | Chemical shift can be variable and concentration-dependent. May exchange with D₂O. |

| -COCH₃ | 2.3 - 2.6 | Singlet | 3H | The acetyl methyl protons are typically deshielded by the adjacent carbonyl group.[2] |

| Furan-CH₃ | 2.1 - 2.4 | Singlet | 3H | Methyl group attached to the furan ring. |

The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. Carbonyl and nitrile carbons are expected at the downfield end of the spectrum.[3]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| -C =O | 190 - 200 | Acetyl carbonyl carbon, highly deshielded.[3][4] |

| Furan C2 (-C -NH₂) | 155 - 165 | Carbon bearing the amino group. |

| Furan C5 (-C -CH₃) | 145 - 155 | Carbon bearing the methyl group. |

| Furan C4 (-C -C=O) | 115 - 125 | Carbon bearing the acetyl group. |

| -C ≡N | 115 - 120 | Nitrile carbon. |

| Furan C3 (-C -CN) | 90 - 100 | Carbon bearing the nitrile group. |

| -COC H₃ | 25 - 35 | Acetyl methyl carbon. |

| Furan -C H₃ | 10 - 20 | Ring methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns.

| Analysis | Predicted m/z | Notes |

| Molecular Ion (M⁺) | ~164.06 | Calculated for C₈H₈N₂O₂. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

| Key Fragments | [M-15]⁺, [M-43]⁺ | Loss of a methyl group (-CH₃) and an acetyl group (-COCH₃) are expected fragmentation pathways.[5] |

Experimental Protocols

Proposed Synthesis

A plausible route for the synthesis of this compound is via a base-catalyzed condensation reaction between 3-hydroxy-2,4-pentanedione and malononitrile. This is a variation of syntheses used for other 2-amino-3-cyanofuran derivatives.[6]

Materials:

-

3-hydroxy-2,4-pentanedione

-

Malononitrile

-

Piperidine or another suitable base

-

Ethanol or another suitable solvent

Procedure:

-

Dissolve equimolar amounts of 3-hydroxy-2,4-pentanedione and malononitrile in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

Spectroscopic Characterization Protocol

Sample Preparation:

-

IR Spectroscopy: Prepare a KBr pellet containing a small amount of the purified solid product or analyze as a neat solid using an ATR-FTIR spectrometer.

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the spectrometer.[7]

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]

Data Acquisition:

-

IR: Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

NMR: Acquire ¹H and ¹³C spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

MS: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: ¹H NMR Spectrum of 4-Acetyl-2-amino-5-methyl-3-furonitrile

Notice: Following a comprehensive search, specific experimental ¹H NMR data for 4-Acetyl-2-amino-5-methyl-3-furonitrile is not available in publicly accessible databases and scientific literature. This guide will, therefore, outline the theoretical expectations for the ¹H NMR spectrum of this compound based on its structure and provide a general experimental protocol for acquiring such a spectrum. This information is intended to guide researchers in their own experimental work.

Predicted ¹H NMR Spectral Data

The structure of this compound contains three distinct proton environments that would give rise to three signals in a ¹H NMR spectrum. The predicted chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values are summarized in the table below. These predictions are based on typical chemical shift values for similar functional groups.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ (Amino) | 5.0 - 7.0 | Singlet (broad) | 2H |

| -CH₃ (Acetyl) | 2.3 - 2.6 | Singlet | 3H |

| -CH₃ (Methyl on furan ring) | 2.2 - 2.5 | Singlet | 3H |

Note: The exact chemical shifts can be influenced by the solvent used, concentration, and temperature. The amino protons (-NH₂) often appear as a broad singlet and its chemical shift is highly variable and dependent on solvent and concentration.

Structural and Spectral Assignments

The following diagram illustrates the molecular structure of this compound and the assignment of the proton signals.

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Experimental Protocol

This section provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

-

Sample: this compound (5-10 mg)

-

NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable protons like -NH₂.

-

Internal Standard: Tetramethylsilane (TMS, 0 ppm)

-

NMR Tubes: 5 mm diameter

-

NMR Spectrometer: 300 MHz or higher field strength spectrometer

3.2. Sample Preparation Workflow

The following diagram illustrates the steps for preparing the NMR sample.

Caption: Standard workflow for NMR sample preparation.

3.3. Spectrometer Setup and Data Acquisition

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-3 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Conclusion

While experimental ¹H NMR data for this compound is not currently available in the public domain, this guide provides a robust theoretical framework and a detailed experimental protocol for its acquisition and analysis. The predicted spectrum is expected to be relatively simple, with three singlet signals corresponding to the amino and two methyl groups. Researchers and scientists in drug development can utilize this information to guide their synthesis and characterization efforts for this and related furan derivatives.

Crystal Structure of 4-Acetyl-2-amino-5-methyl-3-furonitrile: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A comprehensive search for the crystal structure and associated experimental data for 4-Acetyl-2-amino-5-methyl-3-furonitrile has been conducted. At present, specific crystallographic data, detailed experimental protocols for its synthesis and crystallization, and documented signaling pathways for this particular compound are not available in the public domain scientific literature and crystallographic databases.

While information on structurally related compounds, such as thiophene and pyran derivatives, is available, a direct analysis of the crystal structure of this compound cannot be provided. For instance, detailed crystallographic studies have been performed on compounds like "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate", revealing insights into the molecular geometry and intermolecular interactions of substituted heterocyclic systems.[1] These studies often employ techniques such as X-ray diffraction to elucidate the three-dimensional arrangement of atoms in the crystal lattice.

The general workflow for such a study, from synthesis to structural analysis, is outlined below. This workflow represents a standard approach in the field of chemical crystallography and would be applicable to the study of this compound, should the compound be synthesized and crystallized.

Experimental Workflow: From Synthesis to Crystal Structure Analysis

The process of determining the crystal structure of a novel compound involves several key stages, each requiring meticulous experimental execution and data analysis.

Hypothetical Experimental Protocols

Based on standard laboratory practices for similar heterocyclic compounds, the following sections outline the probable methodologies that would be employed for the synthesis and structural determination of this compound.

Synthesis and Crystallization

The synthesis of substituted furonitriles often involves multi-step reactions. A plausible synthetic route could involve the condensation of a β-keto nitrile with an α-halo ketone, followed by cyclization.

Synthesis of this compound (Hypothetical):

-

Reaction Setup: A solution of an appropriate β-keto nitrile and an α-halo ketone would be prepared in a suitable solvent (e.g., ethanol, DMF).

-

Base Addition: A base (e.g., triethylamine, potassium carbonate) would be added to facilitate the condensation reaction.

-

Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture would be quenched, and the crude product extracted.

-

Purification: The crude product would be purified using column chromatography or recrystallization to yield the pure compound.

Crystallization:

Single crystals suitable for X-ray diffraction would be grown from the purified compound. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

Cooling: A hot, saturated solution is slowly cooled to induce crystallization.

X-ray Crystallography

-

Crystal Mounting: A single crystal of suitable size and quality would be mounted on a goniometer head.

-

Data Collection: X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal would be maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The raw diffraction data would be processed to correct for various factors (e.g., Lorentz and polarization effects, absorption) and to obtain a set of unique structure factors.

-

Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson methods, and the atomic positions and displacement parameters would be refined using full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Concluding Remarks

While a detailed technical guide on the crystal structure of this compound cannot be provided due to the absence of specific data in the current scientific literature, this document outlines the standard methodologies and a generalized workflow that would be essential for such an investigation. The synthesis and crystallographic analysis of this compound would be a valuable contribution to the field of heterocyclic chemistry, providing insights into its molecular structure and potential for further applications in materials science and drug discovery. Researchers interested in this specific compound would need to undertake its synthesis and crystallographic analysis to generate the data required for a comprehensive technical whitepaper.

References

Pharmacological Profile of Substituted Furonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted furonitrile derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The incorporation of the nitrile group onto the furan scaffold imparts unique electronic and steric properties, leading to potent and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, with a focus on their anticancer, anti-inflammatory, antibacterial, and antifungal properties. The information is presented to facilitate further research and development in this promising area of drug discovery.

Quantitative Pharmacological Data

The biological activity of substituted furonitrile and related furan derivatives has been quantified against various targets. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their potency.

Table 1: Anticancer and Kinase Inhibition Activity

| Compound Class | Specific Derivative | Target/Cell Line | Activity Type | Value | Reference |

| Furan-Thiazol-Acrylonitrile | (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile and related derivatives | MDA-MB-468, T-47D Breast Cancer | Cytotoxicity | Growth Percentage: -38.24 to 1.28% | [1] |

| Furan Derivatives | Compound 24 | HeLa, SW620 | IC50 | Not specified, but potent | [2] |

| Furo[2,3-d]pyrimidines | Compound 4c | VEGFR-2 | IC50 | 57.1 nM | |

| Furans | Compound 7b | VEGFR-2 | IC50 | 42.5 nM | |

| Furans | Compound 7c | VEGFR-2 | IC50 | 52.5 nM | |

| Furo[2,3-d]pyrimidines | Sorafenib (Reference) | VEGFR-2 | IC50 | 41.1 nM | |

| Furans | Compound 7b | A549, HT-29 | IC50 | 6.66 µM, 8.51 µM | |

| Benzo[b]furan Derivatives | Compound 26 | MCF-7 | IC50 | 0.057 µM | [3] |

| Benzo[b]furan Derivatives | Compound 36 | MCF-7 | IC50 | 0.051 µM | [3] |

Table 2: Antimicrobial Activity

| Compound Class | Specific Derivative | Microorganism | Activity Type | Value (µg/mL) | Reference |

| Nitrofuran Derivatives | Compound 11 | Histoplasma capsulatum | MIC90 | 0.48 | [4] |

| Nitrofuran Derivatives | Compounds 3, 9 | Paracoccidioides brasiliensis | MIC90 | 0.48 | [4] |

| Nitrofuran Derivatives | Compounds 8, 9, 12, 13 | Trichophyton rubrum | MIC90 | 0.98 | [4] |

| Nitrofuran Derivatives | Compounds 8, 12, 13 | Trichophyton mentagrophytes | MIC90 | 0.98 | [4] |

| Nitrofuran Derivatives | Compound 1 | Candida and Cryptococcus neoformans strains | MIC90 | 3.9 | [4] |

| Nitrofuran Derivatives | Compound 5 | Candida and Cryptococcus neoformans strains | MIC90 | 3.9 | [4] |

| Furan-based Pyrimidine-Thiazolidinones | Compound 8k | E. coli | MIC | 12.5 | |

| Furan-based Pyrimidine-Thiazolidinones | Compound 8o | P. aeruginosa | MIC | 50 | |

| Furan-based Pyrimidine-Thiazolidinones | Compound 8f | C. albicans | MIC | 100 | |

| Furan-based Pyrimidine-Thiazolidinones | Compounds 8d, 8e | A. niger | MIC | 100 | |

| l-Borneol possessing 2(5H)-Furanone Derivative | F131 | S. aureus isolates | MIC | 8-16 | [5] |

| l-Borneol possessing 2(5H)-Furanone Derivative | F131 | C. albicans isolates | MIC | 32-128 | [5] |

| N6-substituted adenosine derivative with a furan moiety | Compound 202 | C. albicans | MIC | 32 | [6] |

Key Signaling Pathways

Substituted furonitrile and related furan derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate the VEGFR-2 and PI3K/Akt/mTOR pathways, which are prominent targets of these compounds.

References

- 1. inotiv.com [inotiv.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Efficacy of Acetylated Furan Derivatives: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Among these, acetylated furan derivatives have emerged as a promising class of compounds with significant potential in the development of novel therapeutics. This technical guide provides an in-depth overview of the in vitro studies on acetylated furan derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the molecular pathways these compounds modulate.

Biological Activities of Acetylated Furan Derivatives

In vitro studies have consistently highlighted the therapeutic potential of acetylated furan derivatives across various disease models. These compounds have demonstrated notable efficacy in oncology, inflammation, and infectious diseases.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of acetylated furan derivatives against various cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways.

For instance, certain novel furan derivatives have demonstrated potent anti-proliferative effects in the micromolar range against cervical (HeLa) and colorectal (SW620) cancer cells.[1][2] Specifically, compounds designated as 1 and 24 in one study exhibited excellent antiproliferative activity, which was suggested to be mediated by promoting the activity of PTEN, a tumor suppressor, thereby suppressing the PI3K/Akt and Wnt/β-catenin signaling pathways.[1][2]

Furthermore, benzo[b]furan derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway in human breast cancer cells.[3] Two such derivatives, compounds 26 and 36 , displayed impressive efficacy against MCF-7 breast cancer cells with IC50 values of 0.057 and 0.051μM, respectively.[3] These compounds were found to induce cell cycle arrest at the G2/M phase and trigger mitochondrial-mediated apoptosis.[3]

Table 1: Anticancer Activity of Selected Acetylated Furan Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Furan Derivative 1 | HeLa | < 8.79 | [1][2] |

| Furan Derivative 24 | HeLa | < 8.79 | [1][2] |

| Furan Derivative 24 | SW620 | Moderate to Potent | [1][2] |

| Furan Derivative 26 | SW620 | Moderate to Potent | [1][2] |

| Furan Derivative 32 | SW620 | Moderate to Potent | [1][2] |

| Furan Derivative 35 | SW620 | Moderate to Potent | [1][2] |

| Benzo[b]furan Derivative 26 | MCF-7 | 0.057 | [3] |

| Benzo[b]furan Derivative 36 | MCF-7 | 0.051 | [3] |

| Furan-based Pyridine Carbazide 4 | MCF-7 | 4.06 | [4] |

| Furan-based N-phenyl triazinone 7 | MCF-7 | 2.96 | [4] |

Anti-inflammatory Activity

Acetylated furan derivatives have also shown promise as anti-inflammatory agents.[5][6] Their mechanism of action often involves the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[7] Natural furan derivatives have been observed to exert regulatory effects on cellular activities by modifying these pathways.[7][8]

One study on a piperazine/benzofuran hybrid, compound 5d , demonstrated its ability to significantly inhibit the phosphorylation of IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38 in LPS-stimulated RAW264.7 cells in a dose-dependent manner.[9] This inhibition, in turn, leads to the down-regulation of pro-inflammatory mediators like NO, COX-2, TNF-α, and IL-6.[9]

Table 2: Anti-inflammatory Activity of a Selected Furan Derivative

| Compound | Cell Line | Target Pathway | Effect | IC50 (µM) for NO inhibition | Reference |

| Piperazine/benzofuran hybrid 5d | RAW264.7 | NF-κB and MAPK | Inhibition of IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38 phosphorylation | 52.23 ± 0.97 | [9] |

Antimicrobial Activity

The furan nucleus is a common feature in many antimicrobial agents.[10] Acetylated furan derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[11] The mechanism of their antimicrobial action can involve the inhibition of microbial growth and the prevention of biofilm formation.[12] For instance, some 2(5H)-furanone derivatives have demonstrated antibacterial activity against S. aureus and have been shown to enhance the efficacy of existing antibiotics.[12]

Table 3: Antimicrobial Activity of Selected Furan Derivatives

| Compound/Derivative Class | Microorganism | Activity | Reference |

| 3-aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | MIC of 64 ug/mL | [10] |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Antibacterial activity | [10] |

| 2(5H)-Furanone derivatives | S. aureus, C. albicans | Antimicrobial and antibiofilm activity | [12] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of acetylated furan derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the acetylated furan derivatives in culture medium. The final solvent concentration (e.g., DMSO) should typically be below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Preparation of Inoculum: Culture the bacterial or fungal strain in an appropriate broth medium overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension further in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the acetylated furan derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to assess the effect of compounds on the expression and phosphorylation status of proteins within signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

-

Cell Lysis: Treat cells with the acetylated furan derivative for the desired time. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel (SDS-PAGE). Run the gel to separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression or phosphorylation levels of the target proteins. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by acetylated furan derivatives and a typical experimental workflow.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijabbr.com [ijabbr.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Role of 4-Acetyl-2-amino-5-methyl-3-furonitrile in the Synthesis of Fused Heterocyclic Systems

For Immediate Release

[City, State] – [Date] – 4-Acetyl-2-amino-5-methyl-3-furonitrile is emerging as a highly versatile and valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of significant interest to the pharmaceutical and drug development sectors. Its unique arrangement of functional groups—an amino group, a nitrile, an acetyl moiety, and a furan ring—provides a rich platform for a variety of chemical transformations, leading to the efficient synthesis of novel furo[2,3-d]pyrimidines and other fused heterocyclic systems. These structures are renowned for their diverse biological activities, making this furonitrile derivative a key intermediate in the quest for new therapeutic agents.

Application Notes

This compound serves as a foundational precursor for the synthesis of a range of heterocyclic compounds, primarily through cyclocondensation reactions. The adjacent amino and cyano groups are perfectly positioned to react with single or multiple carbon-donating reagents to form a fused pyrimidine ring, yielding the furo[2,3-d]pyrimidine core. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, kinase inhibition, anti-cancer, and anti-inflammatory properties.

The acetyl group at the 4-position of the furan ring not only influences the electronic properties of the molecule but also offers a reactive handle for further functionalization. This allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. The methyl group at the 5-position provides steric and electronic contributions that can be crucial for modulating the biological activity and pharmacokinetic properties of the final compounds.

Key applications of this compound include:

-

Synthesis of Furo[2,3-d]pyrimidines: This is the most prominent application, where the furonitrile undergoes cyclocondensation with reagents like formamide, formic acid, orthoesters, and guanidine derivatives to furnish the furo[2,3-d]pyrimidine skeleton.

-

Multicomponent Reactions (MCRs): The inherent reactivity of the furonitrile makes it an ideal candidate for MCRs, allowing for the rapid and efficient assembly of complex molecules in a single synthetic operation. This approach is highly valued in modern drug discovery for its ability to generate chemical diversity.

-

Synthesis of Other Fused Systems: Beyond pyrimidines, the versatile functional groups of this compound can be exploited to construct other fused heterocyclic systems, further expanding its utility in organic synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent transformation into a key furo[2,3-d]pyrimidine derivative.

Protocol 1: Synthesis of this compound

This protocol is based on the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes and can be adapted for the synthesis of 2-aminofurans.

Materials:

-

Acetylacetone

-

Malononitrile

-

Elemental sulfur

-

Morpholine (or another suitable base)

-

Ethanol

Procedure:

-

A mixture of acetylacetone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) is prepared in ethanol (150 mL).

-

To this suspension, morpholine (0.1 mol) is added dropwise with stirring at room temperature.

-

The reaction mixture is then heated to reflux for a specified period (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure this compound.

| Parameter | Value |

| Reactants | Acetylacetone, Malononitrile, Sulfur |

| Catalyst | Morpholine |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70 - 85% |

Protocol 2: Synthesis of 4-Amino-5-acetyl-6-methylfuro[2,3-d]pyrimidine

This protocol describes the cyclocondensation of this compound with formamide to yield a furo[2,3-d]pyrimidine.

Materials:

-

This compound

-

Formamide

Procedure:

-

A mixture of this compound (0.05 mol) in an excess of formamide (50 mL) is heated to reflux (approximately 180-190 °C).

-

The reaction is maintained at this temperature for a period of 4-6 hours, with progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under reduced pressure.

-

The resulting residue is triturated with water, and the solid product is collected by filtration.

-

The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4-Amino-5-acetyl-6-methylfuro[2,3-d]pyrimidine.

| Parameter | Value |

| Reactant | This compound |

| Reagent | Formamide |

| Temperature | 180 - 190 °C |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 65 - 80% |

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways described in the protocols.

Caption: Synthesis of this compound.

Caption: Synthesis of a Furo[2,3-d]pyrimidine Derivative.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel heterocyclic compounds for drug discovery. The straightforward and efficient protocols for its synthesis and subsequent elaboration into furo[2,3-d]pyrimidines highlight its importance for researchers and scientists in the field of medicinal chemistry and organic synthesis. The continued exploration of the reactivity of this versatile building block is expected to yield a new generation of biologically active molecules with therapeutic potential.

Application Notes and Protocols for 4-Acetyl-2-amino-5-methyl-3-furonitrile as a Precursor in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-2-amino-5-methyl-3-furonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Its unique arrangement of functional groups—an amino group, a nitrile, an acetyl moiety, and a furan ring—makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the utilization of this precursor in the synthesis of biologically active compounds, particularly focusing on the generation of furo[2,3-d]pyrimidine derivatives, which have shown promise as inhibitors of key signaling pathways implicated in cancer.

Application Notes: Synthesis of Furo[2,3-d]pyrimidine Derivatives as PI3K/AKT Pathway Inhibitors

Furo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered considerable interest in drug discovery due to their diverse pharmacological activities. One of the most significant applications of these compounds is in the field of oncology. Derivatives of the furo[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1]

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation and overactivation of this pathway are common occurrences in a multitude of human cancers, contributing to tumor progression and resistance to therapy. Therefore, the development of small molecule inhibitors targeting this pathway is a major focus of anticancer drug development.

This compound serves as an ideal starting material for the synthesis of substituted furo[2,3-d]pyrimidines. The amino and nitrile groups are perfectly positioned to undergo cyclization reactions with single-carbon synthons, such as formamide or formic acid, to construct the pyrimidine ring fused to the furan core. The acetyl and methyl groups on the furan ring provide additional points for substitution and modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

The resulting 4-acetyl-5-methylfuro[2,3-d]pyrimidin-4-amine and its derivatives can be further functionalized to enhance their potency and selectivity as PI3K/AKT inhibitors. These compounds can be screened in various cancer cell lines to assess their antiproliferative and pro-apoptotic effects, with the ultimate goal of identifying lead compounds for further preclinical and clinical development.

Experimental Workflow for Synthesis and Evaluation

Experimental Protocols

Protocol 1: Synthesis of 4-Acetyl-5-methylfuro[2,3-d]pyrimidin-4-amine

This protocol describes the synthesis of 4-Acetyl-5-methylfuro[2,3-d]pyrimidin-4-amine from this compound. The procedure is based on established methods for the cyclization of 2-amino-3-cyanofurans with formamide.

Materials:

-

This compound

-

Formamide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol).

-

Add formamide (50 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 190-210 °C) with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water (200 mL).

-

A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

-

To purify the product, recrystallize it from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven at 60 °C.

-

Determine the melting point and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for the synthesized 4-Acetyl-5-methylfuro[2,3-d]pyrimidin-4-amine, based on data from closely related furo[2,3-d]pyrimidine derivatives.[2]

| Parameter | Expected Value |

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >250 °C (decomposes) |

| Yield | 75-85% |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.25 (s, 1H, pyrimidine-H), 7.80 (br s, 2H, NH₂), 2.60 (s, 3H, CH₃), 2.50 (s, 3H, COCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 195.0 (C=O), 165.0, 160.0, 155.0, 150.0, 115.0, 110.0, 30.0 (COCH₃), 15.0 (CH₃) |

| IR (KBr, cm⁻¹) | 3350-3150 (N-H stretching), 1680 (C=O stretching), 1620 (C=N stretching), 1580 (N-H bending) |

| Mass Spec (m/z) | 205 [M+H]⁺ |

Note: The spectral data provided are illustrative and based on analogous structures. Actual values may vary.

Signaling Pathway: Inhibition of PI3K/AKT Pathway

The synthesized furo[2,3-d]pyrimidine derivatives are designed to target the PI3K/AKT signaling pathway. The diagram below illustrates the mechanism of action where the compound inhibits the kinase activity of PI3K, leading to a downstream cascade of events that ultimately results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The straightforward conversion to furo[2,3-d]pyrimidine derivatives provides a robust platform for the development of potent and selective inhibitors of the PI3K/AKT signaling pathway. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical scaffold in the ongoing search for new and effective anticancer agents.

References

- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]

experimental protocol for reactions with 4-Acetyl-2-amino-5-methyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-2-amino-5-methyl-3-furonitrile is a multifunctional heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural similarity to known biologically active furan, thiophene, and pyran derivatives suggests its potential as a scaffold for the development of novel therapeutic agents. These notes provide a comprehensive guide for the synthesis, characterization, and potential applications of this compound, including detailed experimental protocols and data presentation formats.

Chemical Properties and Synthesis

While specific experimental data for this compound is not widely available in the public domain, its synthesis can be postulated based on established reactions for similar heterocyclic compounds. The most probable synthetic route is a variation of the Gewald reaction, which is a multicomponent condensation reaction.

Proposed Synthesis:

A plausible one-pot synthesis would involve the reaction of acetylacetone, malononitrile, and an appropriate sulfur or oxygen source in the presence of a basic catalyst.

Table 1: Proposed Reactants and Catalysts for Synthesis

| Role | Compound | Notes |

| Starting Material 1 | Acetylacetone | Provides the acetyl and methyl groups at positions 4 and 5. |

| Starting Material 2 | Malononitrile | Source of the amino and nitrile groups at positions 2 and 3. |

| Heteroatom Source | Elemental Sulfur or an Oxygen equivalent | For the formation of the furan ring. The choice of reagent here is critical for directing the synthesis towards a furan rather than a thiophene. |

| Catalyst | Diethylamine or other organic bases | To facilitate the condensation reaction.[1][2] |

| Solvent | Ethanol or Methanol | Common solvents for Gewald-type reactions.[1] |

Experimental Protocols

Synthesis of this compound (Proposed Protocol)

This protocol is a generalized procedure based on the synthesis of structurally related aminothiophenes and aminofurans.[1][2] Researchers should optimize the reaction conditions.

Materials:

-

Acetylacetone

-

Malononitrile

-

Elemental Sulfur (or a suitable oxygen source)

-

Diethylamine

-

Absolute Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (0.10 mol) and malononitrile (0.10 mol) in absolute ethanol (50 ml).

-

To this solution, add elemental sulfur (0.10 mol) and diethylamine (5 ml).

-